molecular formula C22H12N2 B091319 NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE CAS No. 16566-64-6

NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE

Cat. No. B091319
CAS RN: 16566-64-6
M. Wt: 304.3 g/mol
InChI Key: FZCBKDCBHRBVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho(1,8-gh:4,5-g'h')diquinoline is a polycyclic aromatic compound with potential applications in various fields of science. It is a heterocyclic compound that contains two quinoline rings fused together. This compound has gained much attention in recent years due to its unique properties and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of naphtho(1,8-gh:4,5-g'h')diquinoline is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. This compound has been shown to have a high affinity for DNA, and it may interact with DNA through intercalation or minor groove binding. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.

Biochemical And Physiological Effects

Naphtho(1,8-gh:4,5-g'h')diquinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as arthritis and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

The advantages of using naphtho(1,8-gh:4,5-g'h')diquinoline in lab experiments include its unique properties, such as its high electron affinity and excellent charge transport properties. However, the limitations of using this compound include its challenging synthesis and potential toxicity.

Future Directions

There are several future directions for the study of naphtho(1,8-gh:4,5-g'h')diquinoline. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the investigation of the compound's potential applications in the development of organic electronics and solar cells. Additionally, the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored. Finally, the toxicity of this compound should be studied in more detail to determine its safety for use in various applications.
In conclusion, naphtho(1,8-gh:4,5-g'h')diquinoline is a unique compound with potential applications in various fields of science. Its synthesis is challenging, but researchers are constantly exploring new methods to improve the yield and purity of the product. This compound has several potential applications in scientific research, including the development of organic electronics and solar cells, and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety for use in various applications.

Synthesis Methods

The synthesis of naphtho(1,8-gh:4,5-g'h')diquinoline can be achieved through several methods. One of the most commonly used methods is the Povarov reaction, which involves the condensation of an aryl aldehyde, an aniline, and an alkyne. Another method involves the reaction of a naphthalene derivative with a quinoline derivative in the presence of a Lewis acid catalyst. The synthesis of this compound is challenging, and researchers are constantly exploring new methods to improve the yield and purity of the product.

Scientific Research Applications

Naphtho(1,8-gh:4,5-g'h')diquinoline has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the construction of organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential use in the development of organic solar cells, due to its high electron affinity and excellent charge transport properties.

properties

CAS RN

16566-64-6

Product Name

NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene

InChI

InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H

InChI Key

FZCBKDCBHRBVNQ-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6

Canonical SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6

Other CAS RN

16566-64-6

Origin of Product

United States

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